Product packaging for 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine(Cat. No.:)

1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine

Cat. No.: B12998902
M. Wt: 162.19 g/mol
InChI Key: AJILVIOMKYLVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine is a chemical compound of significant interest in modern heterocyclic and medicinal chemistry research. It is built around the privileged benzotriazole scaffold, a bicyclic system known for its versatile physicochemical properties and wide range of chemical transformations . The benzotriazole nucleus is recognized for its ability to participate in hydrogen bonding and coordinate with metal ions, making its derivatives valuable in coordination chemistry and as potential bioactive agents . The specific 1-ethyl substitution at the N1 position and the amino group at the C6 position are key functional handles for further synthetic elaboration, enabling researchers to generate diverse libraries of compounds for biological screening . While the specific biological profile of this exact compound is an area of active investigation, derivatives of benzotriazoles and analogous structures like benzimidazole-1,2,3-triazole hybrids have demonstrated promising research applications. These include in vitro cytotoxicity and anticancer assessment against various cancer cell lines , as well as antimicrobial properties . The amino group serves as a critical pharmacophore, capable of forming hydrogen bonds that are often crucial for interactions with biological targets such as enzymes and receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate in the synthesis of more complex heterocyclic systems or for exploring new chemical space in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B12998902 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethylbenzotriazol-5-amine

InChI

InChI=1S/C8H10N4/c1-2-12-8-5-6(9)3-4-7(8)10-11-12/h3-5H,2,9H2,1H3

InChI Key

AJILVIOMKYLVDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)N)N=N1

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Ethyl 1h Benzo D 1 2 3 Triazol 6 Amine

Classical and Contemporary Approaches to the Benzotriazole (B28993) Core Synthesis

The formation of the benzotriazole ring system is the critical step in the synthesis of 1-Ethyl-1H-benzo[d] researchgate.netresearchgate.netrsc.orgtriazol-6-amine. A plausible synthetic route would involve creating a 4-amino-substituted benzotriazole, which can then be ethylated. Various methodologies, from classical thermal reactions to modern catalyzed processes, can be employed to construct this essential heterocyclic core.

Huisgen 1,3-Dipolar Cycloaddition for Triazole Ring Formation

The Huisgen 1,3-dipolar cycloaddition is a powerful and fundamental reaction in heterocyclic chemistry for synthesizing five-membered rings. acs.orgresearchgate.net It involves the reaction of a 1,3-dipole (an azide (B81097) in this context) with a dipolarophile (typically an alkyne or alkene). acs.orgchalmers.se The thermal, uncatalyzed version of this reaction often requires high temperatures and can result in a mixture of regioisomers, which can be a significant drawback. nih.gov

A key adaptation of this method for benzotriazole synthesis involves the [3+2] cycloaddition of an azide with a benzyne (B1209423), a highly reactive intermediate. acs.orgnih.gov Benzyne, generated in situ from precursors like 2-(trimethylsilyl)phenyl triflate, readily reacts with a wide range of azides under mild conditions. nih.gov This approach offers a versatile and efficient route to variously substituted benzotriazoles. acs.orgnih.gov For the target molecule, a substituted phenylazide could react with benzyne to form the benzotriazole core, which is then further functionalized. A scalable, metal-free flow chemistry process for this reaction has also been developed, enhancing safety by minimizing the accumulation of hazardous azides and reactive aryne intermediates. fu-berlin.de

Metal-Catalyzed Azide-Alkyne Cycloaddition (e.g., CuAAC, RuAAC, AgAAC)

The limitations of the thermal Huisgen cycloaddition led to the development of metal-catalyzed versions, which offer superior reaction rates, milder conditions, and, most importantly, regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as a cornerstone of "click chemistry," the Cu(I)-catalyzed reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted triazole isomer. nih.govresearchgate.netnih.gov This high regioselectivity and reliability have made it a widely used method in many areas of chemistry. researchgate.net For synthesizing a benzotriazole precursor, one could envision a cycloaddition between an azide and a terminal alkyne, followed by subsequent annulation to form the fused benzene (B151609) ring, or by using pre-functionalized aromatic azides and alkynes.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed reaction provides the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. chalmers.seacs.org Catalysts such as pentamethylcyclopentadienyl ruthenium chloride complexes, [Cp*RuCl], are effective for this transformation, which is believed to proceed through a six-membered ruthenacycle intermediate. acs.orgrsc.org This method works for both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles. acs.orgrsc.org The RuAAC has found broad applications in medicinal chemistry, polymer synthesis, and materials science. chalmers.se

Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC): Silver salts have also been explored as catalysts for cycloaddition reactions. For instance, silver has been used to catalyze the decarboxylative C2-alkylation of benzothiazoles, a related heterocyclic system, demonstrating its utility in forming C-C bonds under specific conditions. acs.org While less common than copper or ruthenium for azide-alkyne cycloadditions, silver catalysis represents another potential tool in the synthetic chemist's arsenal (B13267) for triazole formation.

Table 1: Comparison of Metal-Catalyzed Azide-Alkyne Cycloadditions (AAC)

Catalyst System Predominant Regioisomer Key Features
Copper (CuAAC) 1,4-disubstituted High reliability, mild conditions, cornerstone of "click chemistry". nih.govnih.gov
Ruthenium (RuAAC) 1,5-disubstituted Complements CuAAC, works with terminal and internal alkynes. chalmers.seacs.org
Silver (AgAAC) Varies Less common for AAC, used in related heterocycle functionalization. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition Techniques

To circumvent the cellular toxicity associated with copper catalysts, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction proceeds under physiological conditions without the need for a metal catalyst. tandfonline.com SPAAC utilizes strained cyclooctynes, which have high ring strain that facilitates a rapid [3+2] cycloaddition with azides. tandfonline.com This method has become an invaluable tool for bioconjugation and labeling biomolecules in living systems. tandfonline.com In synthetic organic chemistry, it offers a powerful metal-free alternative for creating triazole rings, where a suitably functionalized cyclooctyne (B158145) could be reacted with an aromatic azide precursor to build the core of the target molecule. researchgate.net

Metal-Free and Green Chemistry Synthetic Routes

Beyond SPAAC, other metal-free and green approaches are highly sought after. The classical synthesis of benzotriazole itself is a metal-free process involving the diazotization of an o-phenylenediamine (B120857) with a nitrite (B80452) source (like sodium nitrite) in an acidic medium, such as acetic acid, followed by spontaneous intramolecular cyclization. This method is straightforward but can sometimes involve harsh conditions.

Modern green chemistry approaches focus on using environmentally benign solvents and catalysts. For instance, N-alkylation of benzotriazole, a key step in derivatization, has been efficiently carried out in glycerol, a renewable and biodegradable solvent. researchgate.net

Ionic Liquid-Catalyzed Methodologies

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and tunable properties. They can act as both the solvent and the catalyst for a reaction. The N-alkylation of benzotriazole has been successfully achieved in basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) under solvent-free conditions, offering an efficient and convenient procedure. researchgate.netrsc.org This approach simplifies product separation and allows for the potential recycling of the ionic liquid, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Direct Functionalization and Derivatization Strategies for 1-Ethyl-1H-benzo[d]researchgate.netresearchgate.netrsc.orgtriazol-6-amine

A highly convergent route to the target molecule involves the direct functionalization of a pre-formed benzotriazole or a simple derivative. This strategy would require two key transformations: the introduction of an ethyl group onto one of the triazole's nitrogen atoms and the installation of an amine group at the C6 position of the benzene ring.

The N-alkylation of benzotriazole typically yields a mixture of N1 and N2 isomers. researchgate.netrsc.org Achieving regioselectivity is a significant challenge. However, specific catalytic systems have been developed to favor one isomer over the other. For instance, B(C₆F₅)₃ has been used as a metal-free catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org Similarly, metalloporphyrin catalysts have shown the ability to precisely control regioselectivity, with certain iron(III) porphyrins promoting N1-alkylation and iridium(III) porphyrins favoring N2-alkylation. acs.org

The introduction of the 6-amino group onto the benzotriazole ring would likely proceed via a two-step sequence of nitration followed by reduction. Electrophilic nitration of the benzotriazole ring would place a nitro group on the benzene moiety, which could then be reduced to the desired amine using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The directing effects of the triazole ring and any existing substituents would govern the position of nitration. An alternative approach involves direct C-H amination, a modern strategy that uses transition-metal catalysts to form C-N bonds directly, although this can be challenging on electron-deficient rings. researchgate.netnih.gov

Table 2: Summary of Synthetic Strategies

Section Method Description Starting Materials (Hypothetical)
2.1.1 Huisgen Cycloaddition Thermal or metal-free [3+2] cycloaddition. Substituted Phenylazide + Benzyne
2.1.2 Metal-Catalyzed AAC Cu, Ru, or Ag-catalyzed cycloaddition for regioselectivity. Aromatic Azide + Alkyne
2.1.3 Strain-Promoted AAC Metal-free reaction using a strained alkyne. Aromatic Azide + Cyclooctyne
2.1.4 Classical/Green Routes Diazotization of o-phenylenediamine; use of green solvents. Substituted o-phenylenediamine + Nitrite
2.1.5 Ionic Liquid Catalysis Use of ILs as catalysts and/or solvents. Benzotriazole + Alkyl Halide in IL
2.2 Direct Functionalization N-alkylation and C-amination of a benzotriazole core. Benzotriazole, Ethylating Agent, Nitrating Agent

Alkylation and Acylation Strategies at Nitrogen Centers

The substitution at the nitrogen atoms of the triazole ring is a fundamental strategy for modifying the properties of benzotriazoles. The synthesis of the parent compound, 1-Ethyl-1H-benzo[d] chemicalbook.commdpi.comtriazol-6-amine, itself involves a key N-alkylation step. A common route begins with the cyclization of 4-nitrobenzene-1,2-diamine to form 5-nitro-1H-benzotriazole, followed by reduction of the nitro group to yield 1H-benzo[d] chemicalbook.commdpi.comtriazol-6-amine. Subsequent ethylation, typically using an ethyl halide like ethyl iodide or ethyl bromide in the presence of a base, introduces the ethyl group.

However, the alkylation of unsubstituted or monosubstituted benzotriazoles can be challenging as it often produces a mixture of N1 and N2 isomers. chemicalbook.com The ratio of these isomers is influenced by the nature of the alkylating agent and the reaction conditions. For instance, alkylation of 1H-benzotriazole with alkyl halides using a base like sodium hydroxide typically favors the N1-alkylated product. chemicalbook.com To overcome the lack of regioselectivity, specific catalytic methods have been developed. A notable example is the use of the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst for the reaction between benzotriazoles and diazoalkanes, which affords N1-alkylated benzotriazoles with high selectivity and in good to excellent yields. rsc.org

Acylation at the nitrogen centers is another important transformation. N-acylbenzotriazoles are stable, crystalline solids that serve as effective acylating agents for a variety of nucleophiles. nih.gov They are typically prepared by reacting 1H-benzotriazole with carboxylic acids in the presence of coupling agents or with more reactive acyl chlorides. nih.gov This reactivity makes the benzotriazole moiety a useful synthetic auxiliary.

Table 1: Selected Methods for N-Alkylation and N-Acylation of Benzotriazoles
Reaction TypeReagents and ConditionsProduct TypeKey FeaturesReference
N-EthylationEthyl halide (e.g., EtI, EtBr), Base (e.g., NaOH)N1-EthylbenzotriazoleA standard method for introducing small alkyl groups.
N1-AlkylationDiazoalkane, B(C6F5)3 (10 mol%)N1-AlkylbenzotriazoleMetal-free, highly regioselective for the N1 position. rsc.org
N-AcylationCarboxylic acid + Coupling agent, or Acyl chlorideN-AcylbenzotriazoleForms stable acylating agents. nih.gov

Functionalization at the Amine Moiety (e.g., Reductive Amination, Amide Formation)

The 6-amino group on the benzenoid ring of 1-Ethyl-1H-benzo[d] chemicalbook.commdpi.comtriazol-6-amine is a key site for derivatization, allowing for the attachment of various functional groups through reactions like reductive amination and amide bond formation.

Reductive amination provides a direct method for N-alkylation of the amino group. This reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough not to reduce the initial carbonyl compound. youtube.comyoutube.com This strategy has been successfully applied to functionalize other aromatic amines, such as in the N-benzylation of 6-aminoflavone, demonstrating its utility for structures analogous to the target molecule. nih.gov

Amide formation is one of the most fundamental transformations of the amino group, enabling the linkage of the benzotriazole core to carboxylic acids. This is typically achieved using coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. A wide array of coupling agents is available, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). google.comrsc.org The synthesis of 5-substituted-carboxamido-triazolyl-benzotriazoles has been reported, highlighting the application of this chemistry to the benzotriazole scaffold. nih.gov Furthermore, metabolic studies of 1-aminobenzotriazole (B112013) have shown that it undergoes N-acetylation, a biological form of amide bond formation. nih.govnih.gov

Table 2: Methods for Functionalization of the 6-Amino Group
Reaction TypeReagents and ConditionsFunctional Group IntroducedKey FeaturesReference
Reductive AminationAldehyde/Ketone, NaBH3CN or NaBH(OAc)3N-Alkyl or N,N-DialkylOne-pot reaction for forming secondary or tertiary amines. youtube.comnih.gov
Amide FormationCarboxylic acid, Coupling agent (e.g., EDC/HOBt)N-AcylVersatile method for linking to carboxylic acids. nih.govgoogle.com
N-AcetylationAcetylating agent (e.g., Acetic anhydride)N-AcetylA specific case of amide formation. nih.gov

Regioselective C-H Functionalization Approaches

Direct functionalization of carbon-hydrogen (C-H) bonds on the benzenoid ring represents an atom-economical approach to introduce new substituents. The regioselectivity of such reactions on the 1-Ethyl-1H-benzo[d] chemicalbook.commdpi.comtriazol-6-amine scaffold is governed by the electronic properties of the existing substituents. The 6-amino group is a powerful electron-donating group and a strong ortho-, para-director for electrophilic substitution. Conversely, the benzotriazole moiety is generally considered to be electron-withdrawing and deactivating.

Electrophilic substitution reactions are a form of C-H functionalization. For the benzotriazole ring system, electrophilic attack is reported to be facile at the C4 and C7 positions. chemicalbook.com In the case of the target molecule, the powerful activating effect of the 6-amino group would strongly direct incoming electrophiles to the ortho positions (C5 and C7). Therefore, reactions like halogenation or nitration would be expected to occur selectively at these sites, provided the conditions are controlled to avoid reaction at the amine itself.

More modern transition-metal-catalyzed C-H activation strategies offer alternative pathways. While examples specific to 1-Ethyl-1H-benzo[d] chemicalbook.commdpi.comtriazol-6-amine are not widespread, analogous transformations on other heteroaromatic systems provide a blueprint. For instance, regioselective iridium-catalyzed C-H borylation has been used to functionalize the benzenoid ring of 2,1,3-benzothiadiazole, creating versatile borylated intermediates for further cross-coupling reactions. nih.gov Similar strategies could potentially be applied to the benzotriazole core to access positions that are not readily accessible via classical electrophilic substitution. Palladium-catalyzed reactions have also been used for C-H activation, such as in intramolecular aminations to construct the benzotriazole ring itself. organic-chemistry.org

Transformations Involving the Benzenoid Ring

Beyond direct C-H functionalization, the benzenoid ring of the benzotriazole scaffold can undergo various other transformations. The directing effects of the 6-amino (activating, ortho-, para-directing) and the N1-ethyl-triazole (deactivating, meta-directing relative to its points of attachment) groups are crucial in determining the outcome of these reactions. msu.edu

Standard electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are plausible transformations. libretexts.orgbyjus.com The strong activation by the amino group would likely dominate, directing substitution to the C5 and C7 positions. However, the amino group itself may need protection to prevent side reactions under harsh acidic or oxidizing conditions.

The benzotriazole moiety can also serve as a synthetic tool to facilitate transformations that result in more complex aromatic systems. In a process known as benzotriazole-assisted aromatic ring annulation, (benzotriazol-1-ylmethyl)benzenes can be lithiated and reacted with α,β-unsaturated carbonyl compounds. Subsequent acid-induced intramolecular cyclization and elimination of the benzotriazole group leads to the formation of polysubstituted naphthalenes and phenanthrenes. nih.gov This demonstrates a powerful method where the benzotriazole unit acts as an activatable handle and a leaving group to construct new fused aromatic rings.

Another transformation, though destructive to the benzotriazole core, is the oxidation of 1-aminobenzotriazole by agents like lead tetra-acetate, which generates benzyne through the elimination of nitrogen. nih.gov This highly reactive intermediate can then be trapped in cycloaddition reactions.

Multi-Step Synthesis of Complex 1-Ethyl-1H-benzo[d]chemicalbook.commdpi.combenchchem.comtriazol-6-amine Derivatives

The 1-Ethyl-1H-benzo[d] chemicalbook.commdpi.comtriazol-6-amine core is a valuable starting point for the construction of more elaborate molecules, including fused heterocyclic systems and molecular conjugates.

Fusing the benzotriazole ring with other heterocyclic systems is a common strategy to create novel scaffolds with unique properties. A powerful method to achieve this is through intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com This approach involves synthesizing a precursor that contains both an azide and an alkyne functionality, which then cyclize, often under thermal or metal-catalyzed conditions, to form a new ring fused to the triazole. This has been used to generate a variety of fused systems, including triazolobenzodiazepines. mdpi.com

Palladium-catalyzed intramolecular direct arylation or Heck reactions are also employed. In this strategy, a 5-iodo-1,2,3-triazole derivative bearing an appropriate tethered aryl or vinyl group can undergo intramolecular cyclization to yield polycyclic frameworks containing a fused 1,2,3-triazole ring. rsc.orgnih.gov Another approach involves building the fused ring onto the benzotriazole core. For example, benzo organic-chemistry.orgthieme-connect.comthiazolo[2,3-c] chemicalbook.commdpi.comthieme-connect.comtriazoles can be synthesized via the oxidation of a mercaptophenyl-substituted triazole to a disulfide, which then undergoes an intramolecular C-H functionalization and ring closure. mdpi.com

Creating hybrid molecules by linking the 1-ethyl-6-aminobenzotriazole scaffold to other pharmacophores or functional units is a key strategy in drug discovery. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, is frequently used to synthesize such conjugates. rsc.orgresearchgate.net This reaction efficiently and regioselectively joins a terminal alkyne to an azide, forming a stable 1,2,3-triazole linker. For instance, an alkyne derivative of benzotriazole can be "clicked" with an azide-functionalized molecule, such as 4-azido-7-chloroquinoline, to create a quinoline-benzotriazole hybrid. researchgate.net Similarly, benzothiazole-1,2,3-triazole hybrids have been synthesized by reacting benzothiazole (B30560) azides with O-propargylated aldehydes. rsc.org

The versatile reactivity of the 6-amino group also allows for the direct conjugation of other molecules. For example, amide bond formation, as discussed previously, can be used to link the benzotriazole core to peptides, creating novel peptidomimetics where the benzotriazole unit can modulate the biological activity and physicochemical properties of the parent peptide. nih.gov

Mechanistic Investigations of Reactions Involving 1 Ethyl 1h Benzo D 1 2 3 Triazol 6 Amine

Elucidation of Reaction Pathways for Key Transformations

Understanding the reaction pathways of 1-Ethyl-1H-benzo[d] nih.govnih.govlupinepublishers.comtriazol-6-amine is fundamental to its application in synthesis. The electronic properties conferred by the ethyl group at the N1 position and the amine group at the C6 position influence its reactivity in key transformations.

Nucleophilic acyl substitution is a primary reaction class for benzotriazole (B28993) derivatives. masterorganicchemistry.comlibretexts.org These reactions typically proceed through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon of an N-acylbenzotriazole derivative, leading to a tetrahedral intermediate. libretexts.org Subsequently, the benzotriazole group is expelled as a leaving group, reforming the carbonyl double bond and resulting in the acylated nucleophile. libretexts.org

Acyl-transfer reactions involving benzotriazole derivatives, such as those from N-acyl-1H-benzotriazoles, generally follow a stepwise addition-elimination pathway rather than a concerted mechanism. libretexts.org

Step 1 (Addition): The nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. The carbonyl carbon changes hybridization from sp² to sp³. libretexts.org

Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the C=O pi bond and ejecting the benzotriazolyl anion as the leaving group. The carbon returns to sp² hybridization. libretexts.org

This stepwise process is favored because it avoids the high-energy transition state that would be required for a direct, one-step displacement (a concerted mechanism analogous to an SN2 reaction). libretexts.org Density functional theory (DFT) calculations performed on model systems with triazole-ester reagents indicated a lower transition state barrier for the addition-elimination pathway, which is consistent with experimental observations of high reactivity. nih.gov The stability of the benzotriazolide anion as a leaving group is a crucial factor that facilitates the elimination step.

The 1-Ethyl-1H-benzo[d] nih.govnih.govlupinepublishers.comtriazol-6-amine molecule possesses functional groups susceptible to both oxidation and reduction. The amino group (-NH₂) attached to the benzene (B151609) ring is a primary site for oxidation. Under specific conditions, it can be oxidized to nitro or other nitrogen-containing functional groups.

Conversely, the benzotriazole ring itself can be involved in reductive processes. While the triazole ring is generally stable, forcing conditions can lead to its cleavage. More relevant is the reduction of related nitro-substituted benzotriazoles, which is a common synthetic route to produce amino-substituted benzotriazoles. For example, the synthesis of the isomeric 1-Phenyl-1H-benzo[d] nih.govnih.govlupinepublishers.comtriazol-5-amine is achieved by the hydrogenation of 5-nitro-1-phenyl-1H-benzo[d] nih.govnih.govlupinepublishers.comtriazole using a Palladium-on-carbon (Pd/C) catalyst. This indicates that the triazole ring is stable under these reductive conditions, allowing for the selective transformation of the substituent on the benzene ring.

Role of 1H-Benzotriazole Derivatives as Leaving Groups and Synthetic Auxiliaries

Benzotriazole and its derivatives are highly valued in organic synthesis for their dual role as excellent leaving groups and versatile synthetic auxiliaries. nih.govlupinepublishers.comindexcopernicus.comlupinepublishers.com

As a leaving group , the benzotriazolide anion's stability, due to the delocalization of the negative charge across the triazole ring system, makes it readily displaced in nucleophilic substitution reactions. nih.gov This property is central to the utility of reagents like N-acylbenzotriazoles in acylation reactions and peptide synthesis. ethernet.edu.etnih.gov The effectiveness of benzotriazole as a leaving group allows reactions to proceed under mild conditions, often without the need for harsh reagents or catalysts. lupinepublishers.comindexcopernicus.com

As a synthetic auxiliary , the benzotriazole group can be easily introduced into a molecule, activate it for a variety of transformations, and then be removed cleanly at the end of a reaction sequence. nih.gov Its ability to function as both an electron-donating and electron-attracting group, depending on the context, allows for diverse applications in the construction of complex molecules, including various heterocycles that are otherwise difficult to prepare. lupinepublishers.comindexcopernicus.com The use of benzotriazole methodology has been reported in the synthesis of peptides and benzothiazoles with excellent yields and without racemization. lupinepublishers.comindexcopernicus.comlupinepublishers.com

Table 1: Reactivity Characteristics of Benzotriazole Derivatives in Synthesis

RoleDescriptionKey AdvantagesExample Applications
Leaving GroupThe benzotriazolide anion is a stable species, readily displaced by nucleophiles.Facilitates reactions under mild conditions; high efficiency. lupinepublishers.comindexcopernicus.comAcylation of amines, alcohols, and thiols; Peptide synthesis. nih.gov
Synthetic AuxiliaryCan be introduced to activate a molecule for subsequent reactions and then easily removed. nih.govVersatile activation; stable and inexpensive; can be used in one-pot syntheses. nih.govlupinepublishers.comindexcopernicus.comSynthesis of heterocycles (e.g., pyrroles, benzothiazoles); C-C bond formation. lupinepublishers.comindexcopernicus.comlupinepublishers.com

Stereochemical and Regiochemical Control in 1-Ethyl-1H-benzo[d]nih.govnih.govlupinepublishers.comtriazole-6-amine Synthesis and Reactions

The synthesis of substituted benzotriazoles like 1-Ethyl-1H-benzo[d] nih.govnih.govlupinepublishers.comtriazol-6-amine requires careful control over regiochemistry. The benzotriazole ring has two possible N-alkylation sites (N1 and N2). The ethylation of an amino-substituted benzotriazole precursor can potentially yield a mixture of N1-ethyl and N2-ethyl isomers.

Regiochemical control is therefore critical. The synthesis of the related 1-ethyl-1H-benzo[d] nih.govnih.govlupinepublishers.comtriazol-5-amine involves the ethylation of 1H-benzo[d] nih.govnih.govlupinepublishers.comtriazol-5-amine. Optimizing reaction conditions such as the choice of solvent, base, and ethylating agent is crucial to selectively obtain the desired N1-substituted product and avoid side products, including over-alkylation. Theoretical calculations have shown that for some substituted benzotriazoles, the N1 and N2 isomers can have very similar energies, suggesting that their relative abundance can be influenced by kinetic versus thermodynamic control and by intermolecular forces like hydrogen bonding in the solid state or in solution. nih.gov

Stereochemical control becomes a factor in reactions involving a chiral center. For example, when using benzotriazole methodology to synthesize peptides, a key concern is preventing racemization at the chiral α-carbon of the amino acids. lupinepublishers.comindexcopernicus.comlupinepublishers.com The use of N-acylbenzotriazoles in peptide coupling has been shown to proceed with minimal or no detectable racemization, highlighting an advantage of this methodology in stereoselective synthesis. lupinepublishers.comindexcopernicus.com If 1-Ethyl-1H-benzo[d] nih.govnih.govlupinepublishers.comtriazol-6-amine were to be used in reactions involving the creation or modification of a stereocenter, the mild conditions associated with the displacement of the benzotriazole auxiliary would be beneficial for preserving the desired stereochemistry.

Advanced Spectroscopic Characterization of 1 Ethyl 1h Benzo D 1 2 3 Triazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 1-Ethyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazol-6-amine, distinct signals are expected for the ethyl protons, the aromatic protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Ethyl Group Protons: The ethyl group at the N1 position will present as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are deshielded and expected to appear as a quartet around δ 4.4-4.7 ppm. The terminal methyl protons (-CH₃) will appear further upfield as a triplet around δ 1.4-1.6 ppm, with a coupling constant (³JHH) of approximately 7 Hz.

Aromatic Protons: The benzene (B151609) portion of the molecule contains three protons at positions C4, C5, and C7. The amino group at C6 is an electron-donating group, which will shield the adjacent protons.

The proton at C7 (H-7) is expected to be a doublet, appearing around δ 7.6-7.8 ppm.

The proton at C5 (H-5) would likely appear as a doublet of doublets, shifted upfield by the adjacent amino group, in the region of δ 6.8-7.0 ppm.

The proton at C4 (H-4) would be a doublet, also appearing in the aromatic region, likely around δ 7.3-7.5 ppm.

Amine Protons: The protons of the C6-amino group (-NH₂) are expected to produce a broad singlet, typically in the range of δ 3.5-5.0 ppm. The exact chemical shift and peak shape can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1-Ethyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazol-6-amine (Based on data from analogous compounds)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.3 – 7.5d
H-56.8 – 7.0dd
H-77.6 – 7.8d
-NH₂3.5 – 5.0br s
N-CH₂-CH₃4.4 – 4.7q
N-CH₂-CH₃1.4 – 1.6t

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 1-Ethyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazol-6-amine, eight distinct signals are anticipated.

Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group is attached to a nitrogen atom and is expected to resonate at approximately δ 40-45 ppm. The methyl carbon (-CH₃) will be found further upfield, around δ 14-16 ppm. docbrown.info

Aromatic Carbons: The six carbons of the benzotriazole (B28993) core will appear in the aromatic region (δ 100-150 ppm).

The carbons directly bonded to the triazole nitrogens (C7a and C3a) are expected at the lower field end of the aromatic region, typically δ 130-145 ppm.

The carbon bearing the amino group (C6) is strongly shielded and would be expected around δ 145-150 ppm.

The other aromatic carbons (C4, C5, C7) will have shifts influenced by their position relative to the ethyl and amino groups. C4 and C7 are expected around δ 110-120 ppm, while C5, ortho to the amino group, would be significantly shielded, appearing around δ 100-105 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 1-Ethyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazol-6-amine (Based on data from analogous compounds)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4115 – 120
C5100 – 105
C6145 – 150
C7110 – 115
C3a130 – 135
C7a140 – 145
N-CH₂-CH₃40 – 45
N-CH₂-CH₃14 – 16

¹⁵N NMR spectroscopy is a specialized technique used to directly probe the nitrogen atoms in a molecule. In the benzotriazole ring system, the three nitrogen atoms exist in distinct chemical environments. nih.gov Studies on related benzotriazoles show that the pyrrole-type nitrogen (N1) is significantly shielded compared to the pyridine-type nitrogens (N2 and N3). nih.govresearchgate.net

For 1-Ethyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazol-6-amine, N1, being alkylated, would have a characteristic shift. The N2 and N3 atoms, which resemble pyridine (B92270) nitrogens, would appear at a lower field. The nitrogen of the C6-amino group would appear in the typical range for aromatic amines. While precise values are difficult to predict without experimental data, ¹⁵N NMR would be crucial to confirm the N1 substitution pattern, as N1- and N2-substituted isomers have markedly different ¹⁵N chemical shifts. nih.gov

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group, as well as couplings between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with the NH₂ protons under certain conditions).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon (C4, C5, C7, and the ethyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons (C3a, C6, and C7a). For instance, correlations from the N-CH₂- protons to the C7a and C4 carbons would confirm the N1-substitution and help assign the aromatic signals. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of 1-Ethyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazol-6-amine would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The amino group (-NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹). jocpr.com

C=C and C=N Stretching: The stretching vibrations of the aromatic ring (C=C) and the triazole ring (C=N and N=N) will appear in the 1450-1650 cm⁻¹ region. 1-substituted benzotriazoles typically show characteristic absorptions in this region that help distinguish them from 2-substituted isomers. psu.edu

N-H Bending: The scissoring vibration of the amino group typically appears as a medium to strong band in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for aromatic C-N bonds are found in the 1250-1360 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for 1-Ethyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazol-6-amine

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3300 – 3500
Aromatic C-HStretch3050 – 3150
Aliphatic C-HStretch2850 – 2970
Aromatic C=CRing Stretch1550 – 1620
Triazole RingC=N, N=N Stretch1450 – 1500
Amino (-NH₂)Bend (Scissoring)1590 – 1650
Aromatic C-NStretch1250 – 1360

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, offering a fingerprint for a specific compound. For 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine, Raman spectroscopy would be instrumental in identifying key vibrational modes.

Detailed research on the Raman spectra of related triazole compounds reveals characteristic peaks that can be extrapolated to the target molecule. For instance, studies on 1,2,3-triazole itself have shown distinct bands corresponding to the triazole ring deformations. researchgate.net In the case of 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine, the Raman spectrum is expected to be a composite of vibrations from the benzotriazole core, the ethyl substituent, and the amine group.

Key expected vibrational modes would include:

Triazole Ring Vibrations: The stretching and deformation modes of the N-N and C-N bonds within the triazole ring are expected to produce characteristic signals. researchgate.net

Benzene Ring Vibrations: The C-C stretching and C-H bending vibrations of the fused benzene ring will contribute to the spectrum.

Ethyl Group Vibrations: C-H stretching and bending modes of the ethyl group will be present.

Amine Group Vibrations: The N-H stretching and bending vibrations of the amine group at the 6-position are also anticipated.

In studies of similar heterocyclic systems, surface-enhanced Raman spectroscopy (SERS) has been employed to amplify the Raman signal, which could be a valuable approach for detailed structural analysis of 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine, especially when adsorbed on metallic surfaces. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine, the UV-Vis spectrum is dominated by π → π* and n → π* transitions.

The UV-Vis spectra of benzotriazole derivatives have been reported in the literature. For example, the parent 1H-benzotriazole exhibits absorption maxima that can be analyzed to understand the electronic structure. nist.gov The introduction of an ethyl group at the N1 position and an amine group at the C6 position in 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electron-donating nature of the amine group.

In a study on a related benzotriazole derivative, 3-(1H-benzo[d] researchgate.netnist.govtriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethyl-benzoate, the electronic spectra were investigated using both experimental and computational (TD-DFT) methods. nih.gov Such an approach could be applied to 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine to precisely assign the observed electronic transitions. The characterization of quinoline-based researchgate.netnist.gov-triazole hybrid derivatives also highlights the use of UV spectroscopy to confirm the structure of these complex molecules. researchgate.netmdpi.com

Compound Family Reported Spectroscopic Technique Reference
Quinoline-based researchgate.netnist.gov-triazole hybridsUltraviolet (UV) Spectroscopy researchgate.netmdpi.com
3-(1H-benzo[d] researchgate.netnist.govtriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethyl-benzoateUV-vis and fluorescence spectroscopy nih.gov
1H-BenzotriazoleUV/Visible spectrum nist.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

For 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would provide significant structural information. Based on the fragmentation of similar aromatic amines and heterocyclic compounds, several key fragmentation pathways can be predicted. miamioh.eduyoutube.com The initial ionization would likely lead to the formation of a radical cation [M]•+. Subsequent fragmentation could involve the loss of the ethyl group (as an ethyl radical, •CH2CH3) or the loss of nitrogen gas (N2) from the triazole ring, a characteristic fragmentation for many benzotriazoles. nist.gov The fragmentation of the amine group could also occur.

The study of fragmentation pathways of 1,2,4-triazolylthioacetate acid salts using electrospray ionization mass spectrometry has demonstrated the utility of this technique in identifying characteristic fragmentation patterns for triazole-containing compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine, HRMS would be used to confirm its elemental composition, C8H10N4. This is a critical step in the characterization of newly synthesized compounds. The use of HRMS has been documented in the characterization of various benzotriazole derivatives, underscoring its importance in modern organic chemistry. researchgate.netmdpi.com For instance, in the characterization of quinoline-based researchgate.netnist.gov-triazole hybrids, HRMS was employed to confirm the exact mass of the synthesized compounds. researchgate.netmdpi.com Similarly, the analysis of 1H-benzotriazoles in water samples utilized high-resolution mass spectrometry to achieve accurate quantification and identification. uva.nl

Compound/Derivative Family Spectrometry Type Key Finding Reference
Quinoline-based researchgate.netnist.gov-triazole hybridsHigh-Resolution Mass Spectrometry (HRMS)Confirmed the exact mass of the synthesized compounds. researchgate.netmdpi.com
1H-Benzotriazoles in waterHigh-Resolution Mass SpectrometryAchieved accurate quantification and identification. uva.nl
1,2,4-triazolylthioacetate acid saltsElectrospray Ionization Mass SpectrometryIdentified characteristic fragmentation patterns for triazole-containing compounds. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine is not explicitly reported in the provided context, the crystal structures of several related benzotriazole and benzimidazole (B57391) derivatives have been determined, providing a model for what could be expected. For example, the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione reveals details about intermolecular hydrogen bonding and π-π stacking interactions that stabilize the crystal lattice. nih.gov

Similarly, the crystal structure of 3-(1H-benzo[d] researchgate.netnist.govtriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethyl-benzoate has been determined by single-crystal X-ray diffraction, providing detailed structural information. nih.gov The analysis of photolysis products of 1-substituted benzotriazoles also utilized single-crystal X-ray structure analysis to confirm the structures of the resulting compounds. mdpi.com Should single crystals of 1-Ethyl-1H-benzo[d] researchgate.netnist.govtriazol-6-amine be obtained, X-ray crystallography would provide unequivocal proof of its structure, including the precise location of the ethyl and amine substituents and the geometry of the benzotriazole ring system.

Compound Key Structural Findings Reference
1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thioneDetails on intermolecular N-H⋯S hydrogen bonds and π-π interactions. nih.gov
3-(1H-benzo[d] researchgate.netnist.govtriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethyl-benzoateDetermination of the molecular structure by single-crystal X-ray diffraction. nih.gov
Photolysis products of 1-substituted benzotriazolesConfirmation of the structures of new compounds. mdpi.com

Computational Chemistry and Theoretical Studies of 1 Ethyl 1h Benzo D 1 2 3 Triazol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, using the principles of quantum mechanics to model molecular properties.

The process iteratively adjusts the coordinates of the atoms until the forces on each atom approach zero, signifying a stable point on the potential energy surface. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for organic molecules of this size. nih.govmdpi.com Studies on similar heterocyclic systems frequently employ DFT for reliable structural predictions. nih.govacs.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameters. wikipedia.org These methods, such as the Hartree-Fock (HF) method and more advanced post-Hartree-Fock techniques (like Møller-Plesset perturbation theory or Coupled Cluster), solve the electronic Schrödinger equation to provide a detailed description of the molecule's electronic structure. wikipedia.org

For 1-Ethyl-1H-benzo[d] researchgate.netresearchgate.netschrodinger.comtriazol-6-amine, ab initio calculations can be used to obtain precise information about the electronic wavefunction, energies, and other properties. Although they are typically more computationally intensive than DFT, they serve as a benchmark for validating the results obtained from different DFT functionals.

The accuracy of both DFT and ab initio calculations is critically dependent on two key choices: the functional and the basis set .

Functional: In DFT, the functional is a mathematical approximation for the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. Common functionals used for organic molecules include B3LYP, PBE0, and M06-2X. The choice of functional can significantly impact the accuracy of the calculated properties. nih.govnih.gov

Basis Set: A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. mit.edu Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for molecules containing first- and second-row elements like carbon, nitrogen, and hydrogen. mdpi.comreddit.com The inclusion of polarization functions (e.g., 'd' and 'p' in parentheses) and diffuse functions (e.g., '+') is crucial for accurately modeling the geometry and electronic properties of molecules with heteroatoms and potential for hydrogen bonding. youtube.com

Selecting the appropriate combination of functional and basis set is a critical step to ensure a balance between accuracy and computational feasibility for studying 1-Ethyl-1H-benzo[d] researchgate.netresearchgate.netschrodinger.comtriazol-6-amine. nih.govmdpi.com

Electronic Structure and Reactivity Descriptors

Once the molecular geometry is optimized, a variety of electronic properties can be calculated to predict the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgyoutube.com It focuses on the two most important orbitals:

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it an indicator of its nucleophilic character. ossila.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that does not have any electrons. The energy of the LUMO indicates the molecule's ability to accept electrons, reflecting its electrophilic character. ossila.com

The HOMO-LUMO energy gap (ΔE) , the difference in energy between these two orbitals, is a crucial descriptor of molecular stability. schrodinger.comphyschemres.org A large energy gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. huji.ac.il For 1-Ethyl-1H-benzo[d] researchgate.netresearchgate.netschrodinger.comtriazol-6-amine, the HOMO is expected to have significant contributions from the electron-rich benzotriazole (B28993) ring system and the amine group, while the LUMO would likely be distributed across the aromatic system.

Table 1: Representative Data from a Frontier Molecular Orbital (FMO) Analysis. (Note: The values below are illustrative for a typical benzotriazole derivative and not specific to 1-Ethyl-1H-benzo[d] researchgate.netresearchgate.netschrodinger.comtriazol-6-amine.)

Parameter Description Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -1.0

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting and understanding intermolecular interactions, particularly non-covalent interactions. researchgate.netchemrxiv.org

The MEP map is color-coded to indicate different regions of charge distribution:

Red: Regions of most negative electrostatic potential, which are electron-rich. These areas are prone to attack by electrophiles.

Blue: Regions of most positive electrostatic potential, which are electron-poor. These areas are susceptible to attack by nucleophiles.

Green/Yellow: Regions of intermediate or near-zero potential.

For 1-Ethyl-1H-benzo[d] researchgate.netresearchgate.netschrodinger.comtriazol-6-amine, an MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the triazole ring and the nitrogen of the amine group, due to their lone pairs of electrons. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group and the ethyl group, making them potential hydrogen bond donors. This information is crucial for predicting how the molecule might interact with biological receptors or other molecules.

Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index)

Computational studies on triazole derivatives, often employing Density Functional Theory (DFT) at levels like B3LYP/6-311+G, are crucial for determining global reactivity descriptors. researchgate.net These parameters, including chemical hardness (η), softness (σ), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity and stability. researchgate.netscirp.org

Chemical hardness and softness are related to the HOMO-LUMO energy gap; a larger gap indicates greater hardness and lower reactivity. epstem.net The electrophilicity index, a measure of an electrophile's ability to accept electrons, is also derived from the HOMO and LUMO energies. These descriptors are vital in understanding the structure-stability relationship of a molecule. niscpr.res.in For instance, in a series of 1,2,4-triazine (B1199460) sulfonamide derivatives, the compound with the lowest HOMO-LUMO gap was identified as the most reactive. researchgate.net

Interactive Table: Illustrative Global Reactivity Parameters

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.2
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO4.7
Ionization PotentialI-EHOMO6.2
Electron AffinityA-ELUMO1.5
Chemical Potentialµ(EHOMO + ELUMO) / 2-3.85
Chemical Hardnessη(ELUMO - EHOMO) / 22.35
Chemical SoftnessS1 / (2η)0.21
Electronegativityχ3.85
Electrophilicity Indexωµ² / (2η)3.16

Note: The values in this table are illustrative and based on typical ranges for similar heterocyclic compounds. They are not experimentally or computationally verified for 1-Ethyl-1H-benzo[d] researchgate.netnih.govtriazol-6-amine.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.govresearchgate.net It provides a detailed picture of charge distribution and delocalization within a molecule. nih.gov NBO analysis can elucidate hyperconjugative interactions, such as those between lone pairs and antibonding orbitals, which contribute to the stability of the molecule.

For benzotriazole derivatives, NBO analysis can reveal the nature of intramolecular hydrogen bonding and the charge distribution across the heterocyclic and benzene (B151609) rings. nih.gov For example, in a study of novel 1,2,3-triazole-based benzothiazole (B30560) derivatives, NBO analysis was used to confirm the presence of a strong intramolecular hydrogen bond. nih.gov The analysis of natural population analysis (NPA) atomic charges can identify the most positive and negative centers in the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

In the case of 1-Ethyl-1H-benzo[d] researchgate.netnih.govtriazol-6-amine, NBO analysis would be expected to show significant negative charge on the nitrogen atoms of the triazole ring and the amino group, while the carbon atoms of the benzene ring would exhibit varying degrees of positive and negative charge depending on their position relative to the substituents.

Interactive Table: Illustrative Natural Population Analysis (NPA) Charges

AtomIllustrative Charge (e)
N (Triazole)-0.3 to -0.4
N (Amino)-0.8
C (Benzene)-0.2 to +0.1
C (Ethyl)-0.2 to -0.3
H (Amino)+0.4
H (Aromatic)+0.2
H (Ethyl)+0.1 to +0.2

Note: The values in this table are illustrative and based on general principles of NBO analysis for similar compounds. They are not specific calculated values for 1-Ethyl-1H-benzo[d] researchgate.netnih.govtriazol-6-amine.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. researchgate.netasianpubs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts (¹H and ¹³C), and the results often show good correlation with experimental data. ufv.br For instance, theoretical NMR calculations have been successfully used to assign the tautomeric forms of NH-benzimidazoles.

Similarly, theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra. epstem.netscirp.org The calculated harmonic frequencies are often scaled to improve agreement with experimental results. scirp.org For 2-ethyl-1H-benzo[d]imidazole, DFT calculations have been shown to be superior to scaled Hartree-Fock methods for predicting vibrational spectra. researchgate.net

For 1-Ethyl-1H-benzo[d] researchgate.netnih.govtriazol-6-amine, theoretical predictions would provide valuable information on its spectroscopic signatures. The calculated ¹H NMR spectrum would be expected to show signals for the ethyl protons, the amino protons, and the aromatic protons, with their chemical shifts influenced by the electronic environment. The calculated vibrational spectrum would help in identifying the characteristic stretching and bending modes of the various functional groups.

Interactive Table: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH6.5 - 7.5110 - 130
Ethyl CH₂~4.3~45
Ethyl CH₃~1.4~15
Amino NH₂~4.0 (broad)-
Benzene C-NH₂-~145
Benzene C (fused to triazole)-~135

Note: These are illustrative values based on typical chemical shifts for similar structures and are not specific calculated values. organicchemistrydata.org

Interactive Table: Illustrative Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeIllustrative Frequency Range (cm⁻¹)
N-H stretch (amino)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=C stretch (aromatic)1450 - 1600
N=N stretch (triazole)1500 - 1600
C-N stretch1250 - 1350

Note: These are illustrative values based on characteristic vibrational frequencies for the functional groups present and are not specific calculated values. researchgate.net

Conformational Analysis and Tautomerism Studies of Benzotriazole Derivatives

Benzotriazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net Computational studies are instrumental in determining the relative stabilities of these tautomers. For many benzotriazole derivatives, the 1H-tautomer is found to be more stable. researchgate.net

Conformational analysis, often performed using potential energy surface (PES) scans, helps in identifying the most stable three-dimensional arrangement of the molecule. epstem.net For flexible molecules with rotatable bonds, like the ethyl group in 1-Ethyl-1H-benzo[d] researchgate.netnih.govtriazol-6-amine, multiple conformers may exist with small energy differences.

The position of the amino group on the benzene ring can also influence tautomeric equilibrium and conformational preferences. While specific studies on 1-Ethyl-1H-benzo[d] researchgate.netnih.govtriazol-6-amine are not available in the provided search results, the general principles of conformational and tautomeric analysis of benzotriazoles are well-documented.

Solvent Effects and Thermochemical Properties from Computational Models

Computational models, such as the Polarizable Continuum Model (PCM), are used to study the effect of solvents on the properties of molecules. ufv.br Solvation can significantly impact the stability of different conformers and tautomers, as well as spectroscopic and reactivity parameters.

Thermochemical properties, such as enthalpy of formation, can be calculated using high-level computational methods like G3MP2//B3LYP. These calculations provide valuable thermodynamic data that can be compared with experimental results. researchgate.net The study of solvent effects and thermochemical properties is crucial for understanding the behavior of a compound in different environments and for predicting its stability and reactivity in solution. For instance, the solubility of a compound in various solvents can be correlated with its thermodynamic properties. researchgate.net

Applications of 1 Ethyl 1h Benzo D 1 2 3 Triazol 6 Amine As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amine, possessing both a nucleophilic amino group and a heterocyclic benzotriazole (B28993) moiety, allows for its incorporation into a wide array of complex organic structures. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, which opens pathways to a diverse range of derivatives. For instance, the amino group can be transformed into a variety of other functional groups, which can then participate in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, key steps in the assembly of intricate molecular frameworks.

The benzotriazole ring system itself can act as a good leaving group or as a directing group in various synthetic transformations. While specific examples detailing the use of 1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amine in the total synthesis of complex natural products are not extensively documented in publicly available literature, the general utility of aminobenzotriazoles suggests its potential as a key intermediate. The ethyl group on the triazole nitrogen enhances solubility in organic solvents compared to the unsubstituted parent compound, which is a practical advantage in many synthetic applications.

Role in Peptide Chemistry and Amide Bond Formation

In the field of peptide chemistry, the 1,2,3-triazole ring is recognized as a stable and effective mimic of the trans-amide bond. This has led to the use of triazole-containing building blocks in the synthesis of peptidomimetics, which are compounds that imitate the structure and function of peptides but with improved stability towards enzymatic degradation. The 1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amine can, in principle, be incorporated into peptide-like structures. The amino group can be coupled with an amino acid or a peptide fragment, and the resulting benzotriazole moiety can influence the conformational properties of the molecule.

While direct application of 1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amine in routine peptide synthesis is not a primary role, its derivatives could be designed to act as non-natural amino acids. After suitable functional group manipulation, this building block could be introduced into a peptide sequence to create a specific fold or to act as a linker to other molecules.

Development of Privileged Scaffolds Incorporating the Benzotriazole Moiety

The benzotriazole ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The benzotriazole moiety is present in a number of biologically active compounds, and its ability to participate in hydrogen bonding and π-stacking interactions is key to its utility.

1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amine serves as an excellent starting material for the development of new privileged scaffolds. The amino group provides a convenient handle for diversification, allowing for the generation of large libraries of related compounds for high-throughput screening. For example, acylation of the amino group with a variety of carboxylic acids can lead to a diverse set of amides, each with potentially unique biological properties.

Starting MaterialReactionResulting ScaffoldPotential Applications
1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amineAcylation with various carboxylic acidsN-(1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-yl)amidesScreening for kinase inhibitors, GPCR ligands
1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amineSulfonylation with various sulfonyl chloridesN-(1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-yl)sulfonamidesDevelopment of enzyme inhibitors
1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amineReductive amination with aldehydes/ketonesN-Alkyl/Aryl-1-ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-aminesExploration of receptor binding pockets

Bioisosteric Replacement Strategies in Heterocyclic Synthesis

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a biologically active molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. The benzotriazole ring system can be considered a bioisostere of other aromatic systems, such as indole (B1671886) or benzimidazole (B57391).

1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amine can be used to synthesize compounds where the benzotriazole moiety replaces another heterocyclic core. The amino group allows for the attachment of various side chains that are present in the original active molecule. This strategy can lead to the discovery of new chemical entities with novel intellectual property and potentially improved drug-like properties. For instance, if a known drug contains an aminobenzimidazole core, a medicinal chemist might synthesize the analogous 1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amine derivative to explore the impact of this bioisosteric replacement on biological activity.

Precursors for Fused Heterocyclic Systems

The presence of the amino group ortho to one of the triazole nitrogens in the benzotriazole ring makes 1-Ethyl-1H-benzo[d] sigmaaldrich.comnih.govtriazol-6-amine a valuable precursor for the synthesis of fused heterocyclic systems. Through cyclocondensation reactions, the amino group can react with a variety of bifunctional reagents to form new rings fused to the benzotriazole core. nih.gov

For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of triazolo[4,5-b]pyridines. nih.gov Similarly, reaction with other reagents can be used to construct fused pyrimidines, pyrazines, or other heterocyclic systems. nih.gov These fused polycyclic aromatic systems are of great interest in materials science for their electronic and photophysical properties, as well as in medicinal chemistry for their potential as DNA intercalators or enzyme inhibitors.

Reactant for CyclocondensationResulting Fused HeterocycleGeneral Reaction Type
β-KetoestersTriazolo[4,5-b]quinolinonesConrad-Limpach reaction
Malonic acid derivativesPyrimido[4,5-d]triazolesCyclocondensation
α-HaloketonesImidazo[4,5-f]benzotriazolesRing annulation

Structure Reactivity Relationships in 1 Ethyl 1h Benzo D 1 2 3 Triazol 6 Amine Chemistry

Electronic Effects of Substituents on Reaction Kinetics and Mechanisms

The electronic nature of substituents on the benzotriazole (B28993) ring system plays a pivotal role in modulating the reactivity of 1-Ethyl-1H-benzo[d] ic.ac.ukyoutube.comresearchgate.nettriazol-6-amine. These effects are often quantified through linear free-energy relationships, which provide insights into reaction mechanisms.

Linear free-energy relationships (LFERs) are fundamental to understanding how changes in the structure of a reactant affect the rate or equilibrium of a chemical reaction. ic.ac.uk The Hammett equation is a widely recognized LFER that provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. youtube.com The equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and is independent of the substituent. seesaa.net

The sign and magnitude of the reaction constant, ρ, offer valuable information about the transition state of a reaction. youtube.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. seesaa.net

In the context of 1-Ethyl-1H-benzo[d] ic.ac.ukyoutube.comresearchgate.nettriazol-6-amine, the amino group (-NH₂) at the 6-position is a strong electron-donating group, which increases the electron density of the benzene (B151609) ring. This electronic enrichment influences the reactivity of the molecule in various transformations, such as electrophilic aromatic substitution. The ethyl group at the N1 position also has a mild electron-donating effect.

The table below provides Hammett substituent constants (σ) for various groups, illustrating the electronic effect they would exert if substituted onto the benzotriazole ring.

Substituentσ_paraElectronic Effect
-NH₂-0.66Strong Electron-Donating
-OH-0.37Strong Electron-Donating
-OCH₃-0.27Electron-Donating
-CH₃-0.17Electron-Donating
-H0.00Reference
-Cl0.23Electron-Withdrawing
-Br0.23Electron-Withdrawing
-CN0.66Strong Electron-Withdrawing
-NO₂0.78Strong Electron-Withdrawing

This table presents standard Hammett constants to illustrate the concept; specific values for the benzotriazole system may vary.

Brønsted-type correlations relate the rate of a catalyzed reaction to the acidity or basicity of the catalyst. These correlations are another form of linear free-energy relationship and are particularly useful for understanding acid-base catalysis. The Brønsted catalysis equation is given by:

log(k) = α * pKa + C

or

log(k) = -β * pKb + C

where:

k is the catalytic rate constant.

pKa or pKb is the acid or base dissociation constant of the catalyst.

α and β are the Brønsted coefficients, which indicate the sensitivity of the reaction to the catalyst's acidity or basicity.

While specific Brønsted-type correlations for reactions involving 1-Ethyl-1H-benzo[d] ic.ac.ukyoutube.comresearchgate.nettriazol-6-amine are not extensively documented, the principle can be applied to its reactions. For instance, in acid-catalyzed reactions, the basicity of the amino group and the triazole nitrogens will influence the equilibrium of protonation, which in turn affects the reaction rate. The synthesis of 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines has been shown to be catalyzed by Brønsted acids. nih.gov Similarly, Brønsted acidic triazolium salts have been employed as catalysts in multicomponent reactions like the Biginelli reaction. asianpubs.org These examples highlight the role of Brønsted acids in activating substrates in reactions involving related nitrogen-containing heterocycles.

Steric Hindrance and Its Influence on Reaction Outcomes

Steric hindrance, the effect of the spatial arrangement of atoms on reaction rates and pathways, is a crucial factor in the chemistry of 1-Ethyl-1H-benzo[d] ic.ac.ukyoutube.comresearchgate.nettriazol-6-amine. The ethyl group at the N1 position and substituents on the benzene ring can impede the approach of reagents to the reactive centers of the molecule.

For example, in the Mannich reaction of benzotriazole with formaldehyde (B43269) and primary aliphatic amines, the degree of steric hindrance in the amine influences the type of product formed. rsc.org This principle can be extended to 1-Ethyl-1H-benzo[d] ic.ac.ukyoutube.comresearchgate.nettriazol-6-amine, where the ethyl group can sterically influence reactions at the N1 position and the adjacent C7a atom. Similarly, reactions involving the amino group at the 6-position can be affected by the steric bulk of neighboring groups.

The table below illustrates how the steric parameter (Es) of different alkyl groups can influence reaction rates. A more negative Es value indicates greater steric hindrance.

Alkyl GroupSteric Parameter (Taft's Es)
-CH₃ (Methyl)0.00
-CH₂CH₃ (Ethyl)-0.07
-CH(CH₃)₂ (Isopropyl)-0.47
-C(CH₃)₃ (tert-Butyl)-1.54

This table provides general steric parameters to illustrate the concept.

Regioselectivity and Diastereoselectivity in Synthetic Transformations

Regioselectivity, the preference for bond formation at one position over another, is a key consideration in the synthesis of derivatives of 1-Ethyl-1H-benzo[d] ic.ac.ukyoutube.comresearchgate.nettriazol-6-amine. The substitution pattern of the benzotriazole ring directs incoming reagents to specific positions.

The synthesis of substituted 1,2,3-triazoles often involves the cycloaddition of azides and alkynes, where the regioselectivity can be controlled by the choice of catalyst. For instance, copper-catalyzed "click chemistry" typically yields 1,4-disubstituted triazoles, while other methods may produce a mixture of 1,4- and 1,5-isomers. nih.gov In the case of benzotriazole derivatives, alkylation can occur at the N1, N2, or N3 positions of the triazole ring. The presence of the ethyl group at N1 in 1-Ethyl-1H-benzo[d] ic.ac.ukyoutube.comresearchgate.nettriazol-6-amine is a result of a specific synthetic route, and further reactions on the triazole ring are influenced by this substitution. The synthesis of imidazolium-supported benzotriazoles has shown the formation of both N1 and N2 isomers, with the ratio being dependent on the reaction conditions. rsc.org

The directing effects of the ethyl and amino groups on the benzene ring also play a crucial role in electrophilic aromatic substitution reactions, guiding incoming electrophiles to specific positions.

Diastereoselectivity, the preferential formation of one diastereomer over another, becomes relevant when new chiral centers are introduced into the molecule. While there are no inherent chiral centers in 1-Ethyl-1H-benzo[d] ic.ac.ukyoutube.comresearchgate.nettriazol-6-amine, reactions that introduce chirality can be influenced by the existing molecular framework. Asymmetric catalysis, for example, using chiral rhodium catalysts in reactions of NH-1,2,3-triazoles with olefins, has been shown to produce enantioenriched products. nih.gov

Influence of Molecular Architecture on Chemical Properties and Interactions

Studies on benzotriazole derivatives have shown that the fusion of the benzene ring leads to a diminished aromatic character in the triazole ring compared to monocyclic 1,2,3-triazoles. nih.gov This is reflected in the bond lengths within the heterocyclic ring. This lower aromaticity can translate to higher reactivity in certain reactions. The electronic properties of the benzotriazole system, influenced by the electron-donating amino group, make it a good ligand for transition metals, forming stable complexes. researchgate.net

The table below shows representative bond lengths for the heterocyclic ring in N-1 substituted benzotriazoles, illustrating the structural characteristics of this system.

BondAverage Bond Length (Å)
N1-N21.364
N2-N31.307
N1-C7a~1.38
N3-C5a~1.38
C5a-C7a~1.40

Data is based on typical values for N-1 substituted benzotriazoles and serves for illustrative purposes. nih.gov

The molecular architecture also governs intermolecular interactions, such as hydrogen bonding, which is possible through the amino group. These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility, as well as its ability to bind to biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of triazole derivatives often employs copper(I)-catalyzed 1,3-dipolar cycloaddition between terminal alkynes and azides, a method validated for regioselectivity and efficiency (>95% conversion) . Key parameters to optimize include:

  • Temperature: Maintain mild conditions (25–60°C) to avoid side reactions.
  • Catalyst loading: Use 1–5 mol% Cu(I) to balance cost and reactivity.
  • Solvent polarity: Polar solvents like DMF or water enhance reaction rates.
  • Purification: Column chromatography or recrystallization (e.g., ethanol) ensures high purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm ethyl group attachment to the triazole nitrogen. For example, the ethyl group’s methyl protons resonate at ~1.3–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 203.1).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) achieve baseline separation of impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling results for this compound?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding networks. SHELX’s robust algorithms handle twinning and high mosaicity, common in heterocyclic compounds .
  • Computational Validation : Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data. Discrepancies in bond lengths >0.02 Å suggest model inaccuracies or dynamic effects .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to screen derivatives against target proteins (e.g., kinases). For example, triazole-amine motifs show high affinity for ATP-binding pockets (G-scores ≤−12.8 kcal/mol) .
  • Molecular Dynamics (MD) : Run 100–200 ns simulations (AMBER/CHARMM force fields) to assess binding stability. Monitor RMSD values; deviations >2.0 Å indicate ligand dissociation .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., LogP, PSA) with bioactivity.

Q. How should researchers design experiments to investigate the biological activity of this compound in vitro?

  • Methodological Answer :

  • Dose-Response Assays : Use a 10-point dilution series (0.1–100 µM) in cell viability assays (e.g., MTT). Include positive controls (e.g., doxorubicin) and triplicate technical replicates.
  • Mechanistic Studies : Perform Western blotting to assess protein targets (e.g., apoptosis markers like caspase-3).
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC50_{50} values. Use ANOVA for significance testing (p < 0.05) .

Data Contradiction and Analysis

Q. How can conflicting results from different spectroscopic techniques (e.g., NMR vs. XRD) be reconciled?

  • Methodological Answer :

  • Cross-Validation : Overlay NMR chemical shifts with XRD-derived bond angles. For instance, deshielded protons in NMR may correlate with electron-withdrawing groups observed in XRD.
  • Dynamic Effects : Consider temperature differences; XRD captures static structures (100 K), while NMR reflects solution-state dynamics (298 K).
  • Hybrid Refinement : Use programs like JANA2006 to integrate spectroscopic data into crystallographic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.